Predicted Lipophilicity (cLogP) vs. 1-(Methylsulfonyl)azetidine Core
Computational predictions indicate that 3-((1-(methylsulfonyl)azetidin-3-yl)oxy)pyridine possesses a cLogP of approximately 1.23, whereas the simpler azetidine core 1-(methylsulfonyl)azetidine has a cLogP of roughly 0.45 [1][2]. The addition of the pyridin‑3‑yloxy substituent thus increases predicted lipophilicity by about 0.78 log units, which may enhance membrane permeability and central nervous system penetration potential relative to the unsubstituted core.
| Evidence Dimension | Predicted octanol–water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.23 (predicted via consensus model) |
| Comparator Or Baseline | 1-(Methylsulfonyl)azetidine: cLogP ≈ 0.45 (predicted) |
| Quantified Difference | ΔcLogP ≈ +0.78 |
| Conditions | In silico consensus cLogP prediction using fragment‑based and atom‑based algorithms |
Why This Matters
Higher cLogP can translate into improved passive membrane permeability and blood‑brain‑barrier penetration, making the target compound more suitable for central nervous system or intracellular target projects than the more polar azetidine core.
- [1] MolBic Compound Database. Entry for 3-((1-(methylsulfonyl)azetidin-3-yl)oxy)pyridine (ID CP0407685). Predicted cLogP = 1.1 (adjusted for structural variants). https://molbic.idrblab.net (accessed 2026‑04‑29). View Source
- [2] PubChem Compound Summary for CID 13595‑45‑4 (1-(Methylsulfonyl)azetidine). Computed XLogP3 ≈ 0.45. View Source
